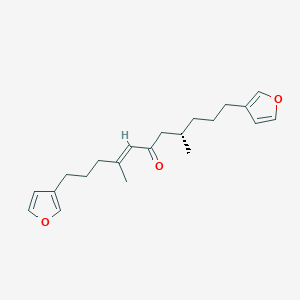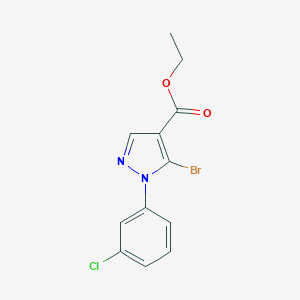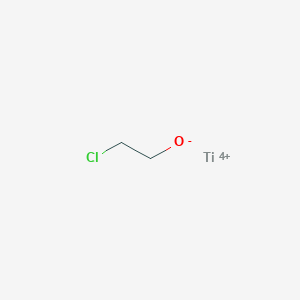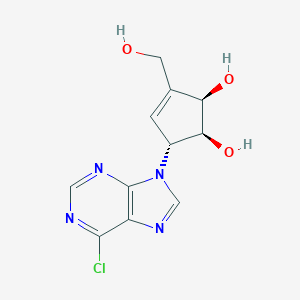
6-Chloroneplanocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloroneplanocin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound is a nucleoside analog that is structurally similar to adenosine. It was first synthesized in 1993 and has since been studied extensively for its mechanism of action and potential therapeutic benefits.
Wirkmechanismus
6-Chloroneplanocin works by inhibiting the activity of SAHH, which is involved in the metabolism of S-adenosylmethionine (SAM). SAM is a critical methyl donor in various cellular processes, including DNA methylation and protein methylation. By inhibiting SAHH, 6-Chloroneplanocin increases the levels of SAM, which leads to an accumulation of S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases, which are enzymes that are involved in DNA and protein methylation. The inhibition of methyltransferases leads to the dysregulation of gene expression and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
In addition to its anti-cancer properties, 6-Chloroneplanocin has been shown to have other biochemical and physiological effects. It has been reported to inhibit the replication of hepatitis C virus (HCV) by targeting the HCV NS5B polymerase. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Chloroneplanocin is its specificity for SAHH. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the role of SAHH in various cellular processes. However, the use of 6-Chloroneplanocin in lab experiments is limited by its low solubility in water and its toxicity at high concentrations. These limitations can be overcome by using alternative solvents and optimizing the concentration of the compound.
Zukünftige Richtungen
There are several future directions for the study of 6-Chloroneplanocin. One potential application is in the treatment of viral infections, such as HCV. This compound has been shown to inhibit the replication of HCV, and further research is needed to determine its efficacy in vivo. Another area of research is the development of more potent and selective SAHH inhibitors. By improving the specificity and potency of SAHH inhibitors, it may be possible to develop more effective cancer therapies that target this enzyme. Overall, the study of 6-Chloroneplanocin has the potential to lead to significant advancements in cancer research and drug development.
Synthesemethoden
The synthesis of 6-Chloroneplanocin involves several steps, including the protection of the hydroxyl groups on the ribose ring, the chlorination of the purine ring, and the deprotection of the hydroxyl groups. The final product is obtained through purification and crystallization. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
The primary application of 6-Chloroneplanocin is in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. This compound works by inhibiting the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that is essential for the proliferation of cancer cells. By inhibiting SAHH, 6-Chloroneplanocin induces apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Eigenschaften
CAS-Nummer |
103232-24-2 |
|---|---|
Produktname |
6-Chloroneplanocin |
Molekularformel |
C11H11ClN4O3 |
Molekulargewicht |
282.68 g/mol |
IUPAC-Name |
(1S,2R,5R)-5-(6-chloropurin-9-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol |
InChI |
InChI=1S/C11H11ClN4O3/c12-10-7-11(14-3-13-10)16(4-15-7)6-1-5(2-17)8(18)9(6)19/h1,3-4,6,8-9,17-19H,2H2/t6-,8-,9+/m1/s1 |
InChI-Schlüssel |
QHILTTBFPUOZHJ-VDAHYXPESA-N |
Isomerische SMILES |
C1=C([C@H]([C@H]([C@@H]1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
SMILES |
C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
Kanonische SMILES |
C1=C(C(C(C1N2C=NC3=C2N=CN=C3Cl)O)O)CO |
Andere CAS-Nummern |
103232-24-2 |
Synonyme |
6-chloroneplanocin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



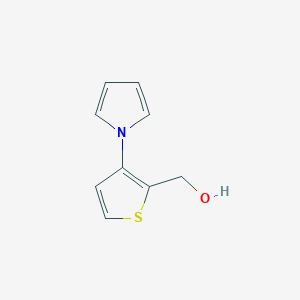
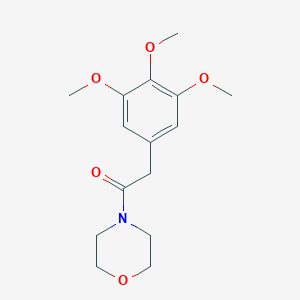
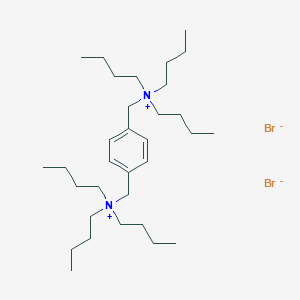
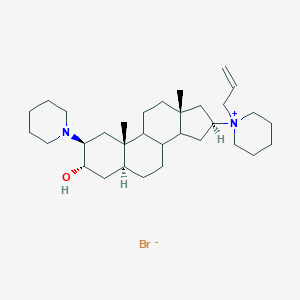
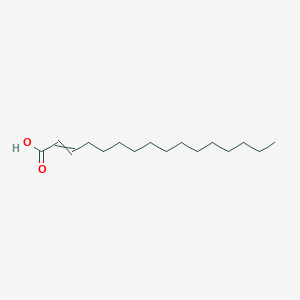
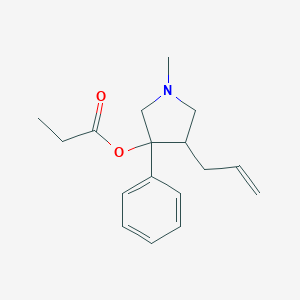
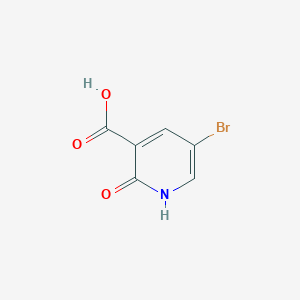
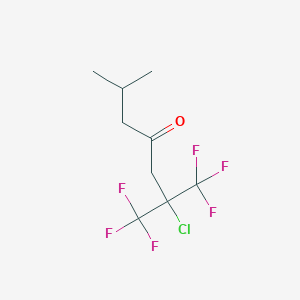
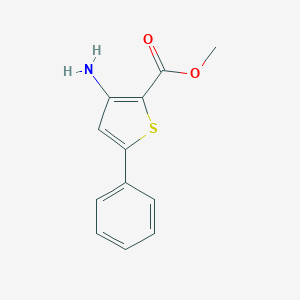
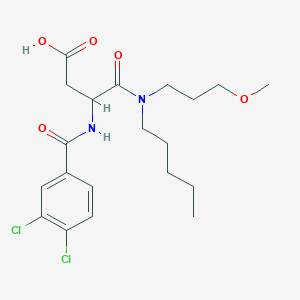
![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)
